molecular formula C19H29N3O3 B11820311 tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

Cat. No.: B11820311
M. Wt: 347.5 g/mol
InChI Key: BVHILDGOIYVLCD-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetylpyrrolidinyl group, a pyridinyl group, and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-(1-acetylpyrrolidin-2-yl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-13(2)22(18(24)25-19(4,5)6)17-10-9-15(12-20-17)16-8-7-11-21(16)14(3)23/h9-10,12-13,16H,7-8,11H2,1-6H3

InChI Key

BVHILDGOIYVLCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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